6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIXMBDNFNGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Acylation
- Starting material: 6-Bromoanthranilic acid.
- Step: Acylation with acid chlorides to yield amide intermediate (Compound 1).
- Conditions: Typically carried out under mild heating.
Formation of Benzoxazinone Intermediate
- Step: Dehydration of the amide intermediate using acetic anhydride.
- Product: Benzoxazinone intermediate (Compound 2).
- Conditions: Heating under reflux.
Condensation and Cyclization
- Step: Condensation of benzoxazinone with an appropriate amine.
- Reaction: Intramolecular dehydrative cyclization of the resultant diamide derivative (Compound 3) forms 2-substituted 6-bromoquinazolin-4(3H)-ones (Compound 4).
- Conditions: Heating to promote cyclization.
Introduction of the 2-(Trifluoromethyl) Group via C–C Coupling
- Method: Palladium-catalyzed Suzuki–Miyaura cross-coupling or Buchwald coupling.
- Reagents: Phenylboronic acid derivatives or trifluoromethyl-containing coupling partners.
- Catalyst: Pd(dppf)Cl₂ complex.
- Conditions: Microwave irradiation at 120°C for 20 minutes or sealed tube heating at 80°C for 1 hour.
- Solvents: Mixtures of toluene, 1,4-dioxane, and aqueous bases such as potassium carbonate or potassium phosphate tribasic.
- Purification: Silica gel column chromatography followed by recrystallization or slurring with 2-propanol/hexane mixtures.
Representative Synthetic Scheme (Adapted from MDPI Source)
| Step | Reactants & Conditions | Product | Yield/Notes |
|---|---|---|---|
| 1 | 6-Bromoanthranilic acid + acid chloride, mild heating | Amide intermediate (1) | High yield |
| 2 | Compound 1 + Acetic anhydride, heating | Benzoxazinone (2) | Efficient dehydration |
| 3 | Compound 2 + amine, heating | Diamide derivative (3) | Precursor for cyclization |
| 4 | Intramolecular cyclization under heat | 2-substituted 6-bromoquinazolin-4(3H)-one (4) | Key quinazolinone core |
| 5 | Compound 4 + trifluoromethyl phenylboronic acid, Pd catalyst, base, microwave or sealed tube heating | This compound (target) | Purified by chromatography and recrystallization |
Reaction Conditions and Optimization
- Catalyst loading: Typically 0.05 equivalents of Pd(dppf)Cl₂.
- Base: Potassium carbonate or potassium phosphate tribasic in aqueous or mixed solvent systems.
- Temperature: 80–120°C depending on the method (microwave vs sealed tube).
- Time: 20 min (microwave) to 1 h (sealed tube).
- Solvent system: Toluene, 1,4-dioxane, water mixtures.
- Workup: Extraction with chloroform or ethyl acetate, washing with brine, drying over MgSO₄.
- Purification: Silica gel chromatography with hexane/ethyl acetate eluent, followed by recrystallization.
Additional Notes on Alternative Methods
- The use of palladium-catalyzed cross-coupling methods is preferred for introducing the trifluoromethyl group due to their efficiency and selectivity.
- Alternative methods involving chlorosulfonyl intermediates followed by amine substitution have been reported for related quinazolinone derivatives but are less common for direct trifluoromethyl substitution at the 2-position.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Product/Intermediate | Key Features |
|---|---|---|---|
| Acylation | 6-Bromoanthranilic acid + acid chloride | Amide intermediate | Mild heating, high yield |
| Dehydration | Acetic anhydride, reflux | Benzoxazinone | Efficient ring closure |
| Condensation & Cyclization | Appropriate amine, heating | 2-substituted 6-bromoquinazolin-4(3H)-one | Intramolecular cyclization |
| C–C Coupling (Suzuki/Buchwald) | Pd(dppf)Cl₂ catalyst, base, microwave/sealed tube | This compound | High selectivity, microwave accelerates |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to the electron-withdrawing effects of the trifluoromethyl group and quinazolinone core. Key reactions include:
Ammonolysis and Amination
Reaction with ammonia or amines replaces the bromine with amino groups. For example:
-
Product : 6-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one.
Alkoxylation
Methoxy or ethoxy groups can be introduced via alkoxide nucleophiles:
-
Conditions : NaOCH₃ in DMF, 100°C, 6 hours.
-
Product : 6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | Ethanol, 80°C, 12 h | 6-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one | 72% |
| NaOCH₃ | DMF, 100°C, 6 h | 6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one | 65% |
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds:
Suzuki-Miyaura Coupling
Aryl boronic acids couple efficiently at position 6:
-
Example : Reaction with phenylboronic acid yields 6-Phenyl-2-(trifluoromethyl)quinazolin-4(3H)-one (85% yield) .
Buchwald-Hartwig Amination
Primary/secondary amines couple via Pd catalysis:
Functionalization of the Trifluoromethyl Group
While the CF₃ group is generally stable, it participates in select transformations:
Hydrolysis
Under strong acidic conditions, CF₃ can hydrolyze to COOH:
Radical Reactions
Photoredox catalysis enables CF₃ → CF₂R transformations:
Oxidation and Reduction
The quinazolinone core undergoes redox reactions:
Reduction of the Carbonyl Group
NaBH₄ reduces the 4-keto group to a hydroxyl group:
-
Conditions : NaBH₄, MeOH, 0°C → RT.
-
Product : 6-Bromo-2-(trifluoromethyl)-3,4-dihydroquinazolin-4-ol (instable, tautomerizes).
Oxidation of the Ring
MnO₂ oxidizes the dihydroquinazolinone back to the aromatic system.
Key Mechanistic Insights
-
Electronic Effects : The electron-deficient quinazolinone ring accelerates SNAr but hinders electrophilic substitution.
-
Steric Hindrance : The CF₃ group at position 2 directs substitution to position 6 due to steric and electronic factors .
This compound’s versatility in cross-coupling and substitution makes it a cornerstone for developing pharmacologically active agents and functional materials.
Scientific Research Applications
Chemical Properties and Structure
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one has the molecular formula and a molecular weight of 293.04 g/mol. The presence of a bromine atom and a trifluoromethyl group contributes to its unique chemical reactivity and biological activity.
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression. Its ability to interact with cellular signaling pathways related to tumor growth positions it as a promising anticancer agent.
- Antibacterial and Anthelmintic Activities : Research indicates potential antibacterial and anthelmintic properties, which are crucial for developing new therapeutic agents against infections .
Case Studies and Research Findings
Several studies have documented the applications of this compound in various settings:
- Anticancer Research : A study demonstrated that derivatives of quinazolinones, including this compound, showed significant inhibitory effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology .
- Antimicrobial Activity : Research focused on synthesizing new quinazolinone derivatives has shown promising results in terms of antibacterial efficacy against various pathogens, indicating the utility of this compound in developing new antibiotics .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of quinazolinone derivatives have revealed that they can effectively penetrate biological barriers, including the blood-brain barrier, which is crucial for treating central nervous system disorders .
Mechanism of Action
The exact mechanism of action of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in critical biological pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key structural analogs differ in substituents at the 2- and 6-positions, leading to variations in physical properties and spectral characteristics:
Key Observations :
- The trifluoromethyl group in the target compound likely increases thermal stability compared to methyl or halogenated phenyl groups due to strong C-F bonds .
- Melting points for 2-aryl derivatives (e.g., 235–256°C) are higher than those of 2-alkyl analogs (e.g., 180–265°C), reflecting differences in crystal packing and intermolecular interactions .
Antimicrobial Activity:
- 6-Bromo-2-methyl-3-(substituted phenyl)-quinazolin-4(3H)-ones (): Showed moderate to strong activity against Staphylococcus aureus (MIC: 12.5–50 µg/mL) and Escherichia coli (MIC: 25–100 µg/mL). Electron-withdrawing substituents (e.g., -Cl, -NO₂) enhanced activity compared to electron-donating groups (-OCH₃) .
- Target Compound: No direct bioactivity data is available.
Anti-inflammatory Activity:
- 6-Bromo-2-(styryl)-quinazolin-4(3H)-ones ():
- Exhibited 40–60% inhibition in carrageenan-induced edema models at 50 mg/kg.
- Target Compound :
- The -CF₃ group could modulate COX-2 inhibition or NF-κB signaling, but experimental validation is needed.
Molecular Docking and Target Interactions:
Biological Activity
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO, with a molecular weight of 293.04 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are critical for its chemical reactivity and biological activity.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways, particularly those associated with cancer and infectious diseases .
Synthesis of this compound
The synthesis typically involves multi-step organic reactions, where starting materials are transformed through various chemical processes to yield the final product. Common methods include:
- Condensation Reactions : Involving the reaction of substituted benzoxazinones with other reagents to form quinazolinones.
- Substituent Variation : The introduction of different groups at specific positions on the quinazoline ring can enhance biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antiviral |
| 6-Bromo-2-phenylquinazolin-4(3H)-one | Structure | Antiviral |
| 6-Bromo-2-methylquinazolin-4(3H)-one | Structure | Antibacterial |
This table illustrates how the presence of different substituents can influence the biological activity of quinazoline derivatives.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of quinazoline derivatives:
- In Vitro Studies : Investigations into the cytotoxic effects of various quinazoline derivatives on human cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) have shown promising results, suggesting that modifications at specific positions can enhance anticancer activity significantly .
- Molecular Docking Studies : These studies have been employed to predict binding affinities of quinazoline derivatives to target proteins involved in cancer pathways, providing insights into their potential therapeutic mechanisms .
Q & A
Q. Why do some quinazolinones show variable antifungal activity despite similar structures?
- Resolution :
- Steric Effects : Bulky substituents (e.g., 4-methoxybenzylidene) hinder target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, improving activity .
- Experimental Variability : Standardize MIC protocols (e.g., broth microdilution) to reduce discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
